MBC-11 (trisodium)

Description

Contextualization within Bone-Targeted Therapeutic Research

Metastatic bone disease, a frequent complication of cancers such as breast, prostate, and lung cancer, presents a formidable clinical challenge. The skeleton is a common site for metastasis, and the interplay between tumor cells and the bone microenvironment creates a vicious cycle of bone destruction and tumor proliferation. youtube.com This has spurred the development of bone-targeting therapies aimed at disrupting this cycle.

The research into MBC-11 is situated within this broader effort to create more effective treatments for cancer-induced bone disease (CIBD). ascopubs.org Traditional therapies often struggle to achieve sufficient concentrations at the site of bone metastases without causing systemic toxicity. Therefore, a key objective in this field is the development of agents that can selectively accumulate in bone tissue, thereby delivering a therapeutic payload directly to the area of disease. mdpi.com Bisphosphonates, a class of drugs known for their high affinity for bone mineral, have been a cornerstone of such research. mdpi.comnih.gov The development of MBC-11 represents a sophisticated, second-generation approach that builds upon the bone-homing properties of bisphosphonates to create a targeted drug delivery system.

Rationale for Conjugate Design: Bisphosphonate-Antimetabolite Strategy in Preclinical Models

MBC-11 is a first-in-class therapeutic conjugate, ingeniously designed to combine the bone-targeting capabilities of a bisphosphonate with the cytotoxic effects of an antimetabolite. ascopubs.org Specifically, it is a conjugate of the bisphosphonate etidronate covalently linked to the antimetabolite cytosine arabinoside (Ara-C). ascopubs.org The rationale behind this design is to create a molecule that, upon administration, preferentially localizes to sites of high bone turnover, such as those found in areas of cancer-induced bone disease. ascopubs.org

Once localized, the conjugate is designed to release its cytotoxic payload, Ara-C, directly into the bone microenvironment. ascopubs.org This strategy aims to achieve a high local concentration of the anticancer agent, thereby maximizing its therapeutic effect on tumor cells within the bone while minimizing exposure to healthy tissues and the associated systemic side effects. Preclinical studies in rodent models of CIBD and in dogs with spontaneous osteosarcoma have provided robust evidence supporting this concept, demonstrating both antiresorptive (bone-protecting) and antitumor activities. ascopubs.org

Overview of Core Academic Research Themes for MBC-11 (Trisodium)

Academic research on MBC-11 has primarily revolved around several interconnected themes:

Targeted Delivery and Localization: A central research focus has been to verify that the conjugate design effectively targets the bone. Studies have aimed to demonstrate the concentration of MBC-11 at the site of disease.

Dual Therapeutic Action: Investigations have sought to confirm the dual mechanism of action of MBC-11, evaluating its ability to both inhibit bone resorption and exert cytotoxic effects on cancer cells. ascopubs.org

Efficacy in Preclinical Models: A significant body of research has been dedicated to assessing the efficacy of MBC-11 in various preclinical models of bone metastasis and primary bone tumors. These studies have measured outcomes such as tumor burden, bone mineral density, and survival rates.

Translational and Early Clinical Evaluation: A crucial theme has been the translation of promising preclinical findings into the clinical setting. The first-in-human Phase I study of MBC-11 aimed to characterize its pharmacokinetic profile, effects on bone turnover, and initial antitumor activity in patients with advanced cancers and CIBD. ascopubs.org

The following tables present a selection of detailed research findings from key academic studies on MBC-11.

Preclinical Efficacy of MBC-11 in a Murine Model of Breast Cancer Bone Metastasis

| Parameter | Control Group (PBS) | MBC-11 Treated Group | Zoledronate Treated Group |

| Incidence of Bone Metastases | 90% (9/10) | 40% (4/10) | 100% (5/5) |

| Bone Tumor Burden | - | Significantly Decreased vs. PBS | No Significant Difference vs. PBS |

| Bone Volume | Baseline | 2-fold increase vs. PBS | 4-fold increase vs. PBS |

This table is generated from data described in a study using a 4T1/luc breast cancer mouse model.

Metabolic Response in Bone Lesions from Phase I Clinical Trial of MBC-11

| Patient Cohort | Number of Measurable Bone Lesions | Percentage of Lesions with ≥25% Reduction in SUVmax |

| After 2 Cycles of MBC-11 | 211 | 52% (110 lesions) |

| After 4 Cycles of MBC-11 (in 5 patients) | 133 | 64% (85 lesions) |

This table summarizes the metabolic response as measured by 18F-FDG-PET/CT imaging in patients with cancer-induced bone disease. SUVmax (maximum standardized uptake value) is a measure of metabolic activity.

Effect of MBC-11 on Bone Resorption Marker in Phase I Clinical Trial

| Patient Group | Outcome |

| Patients with elevated baseline TRAP5b | 4 out of 5 patients showed persistent decreases in TRAP5b levels |

TRAP5b (tartrate-resistant acid phosphatase 5b) is a biomarker for bone resorption.

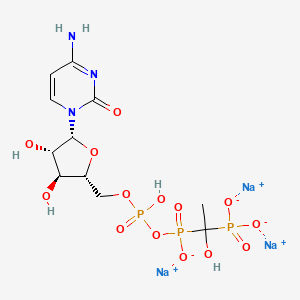

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17N3Na3O14P3 |

|---|---|

Molecular Weight |

577.15 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |

InChI |

InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8+,9-,11?;;;/m1.../s1 |

InChI Key |

UBUXPYGNRUBKPD-XVIIANRVSA-K |

Isomeric SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for MBC-11 (Trisodium)

MBC-11 is a first-in-class conjugate that covalently links the bone-targeting bisphosphonate, etidronate (HEDP), with the antimetabolite, cytarabine (B982) (Ara-C) google.comnih.govspringer.com. The synthesis of such nucleotide-bisphosphonate conjugates, which feature a P-O-P-C-P bond linkage, presents unique chemical challenges. These molecules can be conceptualized as analogues of nucleoside-5'-triphosphates google.com.

The primary synthetic route to MBC-11 involves the formation of a pyrophosphate-like bond between the monophosphate of cytarabine and etidronate. A common and effective method for achieving this is through the activation of the nucleoside monophosphate.

One established method involves the activation of cytarabine-5'-monophosphate using 1,1'-carbonyldimidazole (CDI). This reaction forms a highly reactive imidazolide (B1226674) intermediate of the nucleoside monophosphate. The activated intermediate is then reacted with the bisphosphonate, etidronate, to form the desired conjugate google.com. The final product is typically isolated as its trisodium (B8492382) salt to enhance stability and solubility.

A patent describing the synthesis of related bisphosphonate conjugates outlines a general procedure that can be adapted for MBC-11 google.com. The process involves dissolving the N-protected nucleoside in a suitable solvent, followed by the synthesis of the corresponding compound. This general methodology underscores the feasibility of producing a range of such conjugates for research purposes.

For research applications, obtaining MBC-11 with high yield and purity is paramount for accurate biological evaluation. The optimization of the synthesis of similar complex molecules, such as radiolabeled precursors for medical imaging, provides insights into the necessary steps for achieving high quality MBC-11 nih.govnih.govresearchgate.net.

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants must be carefully controlled to maximize the formation of the desired product and minimize side reactions.

Purification: High-performance liquid chromatography (HPLC) is a crucial technique for the purification of MBC-11, separating it from starting materials and by-products. A patent for bisphosphonate conjugates reports a purity of 99.5% achieved by using a Nucleosil C18 column google.com.

Characterization: The purity and identity of the final compound are confirmed using analytical techniques such as HPLC, thin-layer chromatography (TLC), and spectroscopic methods google.com.

Lyophilization: To ensure stability for storage and handling, the purified MBC-11 trisodium is often lyophilized. A patent for a stable dosage form of the etidronate-cytarabine conjugate highlights the use of stabilizers like magnesium chloride during lyophilization to maintain the hydrolytic and physical stability of the conjugate google.comepo.org.

The table below summarizes key aspects of the synthesis and purification of MBC-11 for research applications, based on data from related compounds.

| Parameter | Details | Reference |

| Synthetic Method | Activation of cytarabine-5'-monophosphate with 1,1'-carbonyldimidazole (CDI) followed by reaction with etidronate. | google.com |

| Purification Technique | High-Performance Liquid Chromatography (HPLC) with a C18 column. | google.com |

| Reported Purity | 99.5% | google.com |

| Formulation for Stability | Lyophilized powder with stabilizers such as magnesium chloride. | google.comepo.org |

Design and Preparation of MBC-11 (Trisodium) Analogues and Derivatives

The design and synthesis of analogues and derivatives of MBC-11 are critical for understanding the structure-activity relationship and for potentially improving its therapeutic index. Modifications can be targeted at the bisphosphonate moiety, the antimetabolite component, or the linker connecting them.

The bisphosphonate component of MBC-11 is responsible for its bone-targeting properties. The affinity of bisphosphonates for hydroxyapatite (B223615), the mineral component of bone, can be modulated by altering the substituents on the central carbon atom of the P-C-P backbone.

The table below presents some examples of bisphosphonates that could be used to create analogues of MBC-11.

| Bisphosphonate | Potential Impact on Conjugate | Reference |

| Alendronate | Contains a primary amino group that could be used for conjugation and may alter bone-binding affinity. | nih.govdovepress.com |

| Zoledronate | A potent nitrogen-containing bisphosphonate that could enhance the bone-targeting and anti-resorptive properties of the conjugate. | nih.gov |

| Pamidronate | Another amino-bisphosphonate that could be conjugated to cytarabine. | nih.gov |

The antimetabolite component, cytarabine, is the cytotoxic payload of MBC-11. Creating analogues with different antimetabolites could broaden the spectrum of activity or overcome resistance mechanisms. The general synthetic pathway for MBC-11 can be adapted to conjugate other nucleoside analogues to etidronate.

Examples of antimetabolites that have been conjugated to bisphosphonates in other research studies include:

5-Fluorouracil (5-FU): A pyrimidine (B1678525) analogue used in the treatment of various cancers nih.gov.

Gemcitabine: A nucleoside analogue with a broader spectrum of anticancer activity than cytarabine nih.gov.

5-Fluoro-2'-deoxyuridine (5-FdU): Another fluoropyrimidine with potent anticancer activity nih.govnih.gov.

Furthermore, modifications to the cytarabine molecule itself, such as at the N4-position or the sugar moiety, have been explored in other contexts to create prodrugs with improved properties nih.govnih.govchapman.eduresearchgate.net. These modifications could potentially be incorporated into MBC-11 analogues.

In MBC-11, the pyrophosphate-like bond acts as a cleavable linker, designed to be hydrolyzed in the bone microenvironment to release the active components. The stability of this linker is crucial for ensuring that the conjugate remains intact in circulation and only releases its payload at the target site.

In the broader field of drug conjugates, a variety of linker chemistries have been developed to control drug release nih.govunimi.itnih.gov. While MBC-11 utilizes a direct conjugation approach, hypothetical analogues could incorporate different types of linkers to modulate the release profile.

The table below outlines some linker types that could be explored in the design of MBC-11 analogues for research purposes.

| Linker Type | Release Mechanism | Potential Application in MBC-11 Analogues | Reference |

| Ester Linker | Hydrolysis by esterases. | Could provide an alternative release mechanism that is less dependent on the specific chemical environment of bone. | nih.gov |

| Peptide Linker (e.g., Val-Cit) | Cleavage by specific enzymes (e.g., cathepsins) that are often overexpressed in the tumor microenvironment. | Could enhance tumor-specific release of cytarabine in the context of bone metastases. | unimi.it |

| Hydrazone Linker | Acid-labile, cleavable at lower pH. | Could be designed to release the drug in the acidic microenvironment of bone resorption pits. | nih.gov |

Cellular and Molecular Mechanistic Investigations

Elucidation of Anti-proliferative Effects in Relevant Cell Lines

Concentration-Dependent Inhibition of Cancer Cell Growth in Bone Disease Models

MBC-11 has demonstrated significant anti-proliferative effects against human multiple myeloma cell lines, which are relevant models for cancer-induced bone disease. In vitro studies have shown that MBC-11 inhibits the growth of KAS-6/1, DP-6, and KP-6 multiple myeloma cells in a concentration-dependent manner.

The inhibitory activity of MBC-11 was observed over a concentration range of 10⁻⁸ M to 10⁻⁴ M. For the KAS-6/1 cell line, a notable decrease in cell growth was recorded, from approximately 56% inhibition at a concentration of 10⁻⁸ M to a significant 94% inhibition at 10⁻⁵ M. nih.gov This dose-dependent response highlights the direct cytotoxic potential of the compound on these cancer cells. The compound also nearly abolished the proliferation of KP-6 and DP-6 cells at the tested concentrations. nih.gov

Concentration-Dependent Inhibition of KAS-6/1 Cell Growth by MBC-11

| Concentration (M) | Inhibition of Cell Growth (%) |

|---|---|

| 10⁻⁸ | ~56 |

| 10⁻⁷ | Data not available |

| 10⁻⁶ | Data not available |

| 10⁻⁵ | 94 |

| 10⁻⁴ | Data not available |

Effects on Cell Cycle Progression in In Vitro Systems

While the anti-proliferative effects of MBC-11 are established, specific data from in vitro studies detailing its direct effects on cell cycle progression in cancer cell lines are not extensively available in the public domain. The active component of MBC-11, cytarabine (B982), is known to be an S-phase specific antimetabolite, suggesting that MBC-11 may exert its effects by arresting cells in this phase of the cell cycle. However, dedicated cell cycle analysis studies, such as flow cytometry, on cancer cells treated with MBC-11 would be required to confirm this and to determine if other cell cycle checkpoints, such as G1/S or G2/M, are affected.

Induction of Programmed Cell Death Pathways in Experimental Cellular Models

The induction of programmed cell death, or apoptosis, is a common mechanism of action for cytotoxic cancer therapies. While it is anticipated that MBC-11, through the action of its cytarabine component, induces apoptosis in cancer cells, detailed mechanistic studies in experimental cellular models are not widely reported. Investigations into the specific apoptotic pathways triggered by MBC-11, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and the involvement of key mediator proteins like caspases and members of the Bcl-2 family, are needed to fully elucidate its mechanism of inducing cell death.

Impact on Bone Metabolism and Resorption Processes

Modulation of Osteoclast Activity and Differentiation in Cell Cultures

Influence on Bone Matrix Remodeling in Preclinical Assays

Preclinical studies have demonstrated the in vivo efficacy of MBC-11 in models of cancer-induced bone disease. nih.gov These studies suggest an influence on bone matrix remodeling, leading to a reduction in bone tumor burden and maintenance of bone structure. nih.gov However, detailed results from specific preclinical assays that quantify the influence of MBC-11 on bone matrix remodeling, such as in vitro bone resorption pit assays, are not extensively documented in publicly accessible scientific literature. Such assays would provide direct evidence of the compound's ability to inhibit the degradation of the bone matrix by osteoclasts.

Identification and Characterization of Molecular Targets

The unique structure of MBC-11 dictates a dual-targeting mechanism, engaging with both the bone mineral matrix and cellular components of the tumor microenvironment.

Direct Binding Interactions with Intracellular and Extracellular Macromolecules

The primary extracellular target for MBC-11 is the inorganic component of the bone matrix, hydroxyapatite (B223615). nih.gov The etidronate component of MBC-11, like other bisphosphonates, exhibits a strong affinity for calcium ions, leading to its rapid and avid binding to the mineralized bone surface. This interaction is crucial for the drug's bone-targeting properties, allowing for its accumulation at sites of high bone turnover, which are characteristic of metastatic bone lesions. nih.govnih.gov

Upon localization to the bone surface, MBC-11 is believed to be hydrolyzed, releasing cytarabine and etidronate. nih.gov The liberated cytarabine can then be taken up by cells within the bone microenvironment, including cancer cells and osteoclasts. nih.gov Cytarabine is transported into cells via nucleoside transporter proteins. mdpi.com Once inside the cell, it undergoes phosphorylation to its active triphosphate form, ara-CTP. mdpi.com The primary intracellular target of ara-CTP is DNA polymerase. mdpi.commdpi.com

Functional Consequences of Target Engagement

The binding of the etidronate moiety to hydroxyapatite anchors the conjugate to the bone, leading to high local concentrations of the active agents. nih.gov This targeted delivery is a key functional consequence, maximizing the therapeutic effect at the site of disease while potentially minimizing systemic exposure and associated toxicities. nih.gov

The engagement of ara-CTP with its intracellular target, DNA polymerase, has profound functional consequences for rapidly proliferating cells like cancer cells. Ara-CTP competitively inhibits DNA polymerase, and its incorporation into the growing DNA strand acts as a chain terminator. mdpi.commdpi.com This halting of DNA synthesis and repair ultimately triggers apoptosis (programmed cell death) in cancer cells. mdpi.com

The etidronate component, once released, also exerts its own biological effects. As a bisphosphonate, it is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, etidronate is metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, thereby inhibiting bone resorption. This dual action of killing cancer cells and inhibiting the osteoclast-driven bone destruction is a central tenet of MBC-11's therapeutic strategy.

Investigations into Modulated Signaling Pathways

The dual-action of MBC-11 on both cancer cells and bone cells suggests its involvement in modulating key signaling pathways that govern tumorigenesis and bone homeostasis.

Analysis of Downstream Effectors in Responsive Cell Systems

In responsive cancer cells, the primary downstream effect of MBC-11 is the activation of the apoptotic cascade due to the inhibition of DNA synthesis by its cytarabine component. Key effectors in this process include the activation of caspases, a family of proteases that execute programmed cell death.

In the context of bone remodeling, MBC-11 has been shown to impact downstream markers of both bone resorption and formation. A first-in-human Phase I study reported that treatment with MBC-11 led to a more pronounced reduction in bone resorption markers compared to bone formation markers. nih.gov

| Marker Type | Marker Name | Effect Observed with MBC-11 Treatment | Reference |

|---|---|---|---|

| Bone Resorption | TRAP5b (Tartrate-resistant acid phosphatase 5b) | Stabilized or Reduced | nih.gov |

| CTX (C-telopeptide) | Stabilized or Reduced | nih.gov | |

| DPD (Deoxypyridinoline) | Stabilized or Reduced | nih.gov | |

| Bone Formation | bALP (Bone-specific alkaline phosphatase) | Less Pronounced Effect | nih.gov |

| OC (Osteocalcin) | Less Pronounced Effect | nih.gov | |

| P1NP (Procollagen type I N-terminal propeptide) | Less Pronounced Effect | nih.gov |

Cross-talk with Established Oncogenic and Osteolytic Signaling Networks

The therapeutic efficacy of MBC-11 in cancer-induced bone disease inherently involves cross-talk with complex signaling networks that are dysregulated in this condition.

Oncogenic Signaling Pathways: By inducing DNA damage and apoptosis in cancer cells, MBC-11 indirectly influences a multitude of oncogenic signaling pathways that are dependent on cell survival and proliferation. Pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, survival, and proliferation in many cancers. While direct modulation of these pathways by MBC-11 has not been explicitly detailed in available research, the cytotoxic effects of its cytarabine component would ultimately lead to the collapse of these pro-survival signaling cascades within the targeted cancer cells.

Osteolytic Signaling Networks: The "vicious cycle" of bone metastasis is driven by the interplay between cancer cells and the bone microenvironment. Cancer cells secrete factors that stimulate osteoclast activity, leading to bone resorption. This, in turn, releases growth factors from the bone matrix that further fuel tumor growth. A key signaling pathway in this process is the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway. RANKL, produced by osteoblasts and cancer cells, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. By inducing osteoclast apoptosis, the etidronate component of MBC-11 directly disrupts this central osteolytic pathway. This reduces bone resorption and the release of tumor-promoting growth factors from the bone matrix.

Furthermore, the Wnt signaling pathway plays a crucial role in bone formation by promoting the differentiation of osteoblasts. While some research suggests that certain cancer types can hijack Wnt signaling to promote their growth and metastasis to bone, MBC-11's primary effect on bone formation appears to be less pronounced than its anti-resorptive action. nih.gov The precise nature of the cross-talk between MBC-11 and the Wnt signaling pathway in the context of the bone microenvironment remains an area for further investigation.

| Pathway | Primary Role | Putative Interaction with MBC-11 | Reference |

|---|---|---|---|

| DNA Synthesis/Repair | Cellular proliferation and survival | Directly inhibited by the cytarabine component, leading to apoptosis in cancer cells. | mdpi.commdpi.com |

| RANKL/RANK Signaling | Osteoclast differentiation and activation | Indirectly inhibited by the etidronate component through induction of osteoclast apoptosis, disrupting the vicious cycle of bone metastasis. | |

| PI3K/Akt/mTOR Signaling | Cancer cell growth, survival, and proliferation | Downstream signaling is abrogated as a consequence of MBC-11-induced cancer cell apoptosis. | |

| MAPK/ERK Signaling | Cancer cell proliferation, invasion, and survival | Downstream signaling is abrogated as a consequence of MBC-11-induced cancer cell apoptosis. | |

| Wnt Signaling | Bone formation and cancer progression | The effect of MBC-11 on this pathway is not yet fully elucidated, though effects on bone formation markers are noted. | nih.gov |

Preclinical Efficacy Studies in in Vivo Models

Evaluation in Established Tumor-Induced Bone Disease Models

Preclinical investigations have rigorously assessed the efficacy of MBC-11 in models that mimic human cancer-induced bone disease, providing a strong foundation for its clinical development. ascopubs.org These studies have been crucial in elucidating the dual anticancer and bone-protective effects of this targeted therapeutic.

Assessment of Bone Tumor Burden Reduction in Experimental Animals

In a well-established mouse model of breast cancer bone metastasis using 4T1/luc cells, treatment with MBC-11 resulted in a significant reduction in bone tumor burden compared to both a placebo (PBS) and the bisphosphonate zoledronate. nih.gov This highlights the compound's ability to directly impact the viability and proliferation of cancer cells within the bone microenvironment.

Table 1: Effect of MBC-11 on Bone Tumor Burden in a 4T1/luc Breast Cancer Bone Metastasis Model

| Treatment Group | Mean Bone Tumor Burden (Photons/s) | p-value vs. PBS | p-value vs. Zoledronate |

|---|---|---|---|

| PBS | High | - | - |

| MBC-11 (0.04 µ g/day ) | Significantly Lower | 0.021 | 0.017 |

| Zoledronate (0.04 µ g/day ) | High | NS | - |

Data derived from a preclinical study in a 4T1/luc mouse model. nih.gov

Preservation of Bone Structure and Integrity in Preclinical Skeletal Systems

The bone-protective effects of MBC-11 have been demonstrated through the analysis of bone volume and bone mineral density (BMD) in preclinical models. In the 4T1/luc breast cancer model, MBC-11 treatment led to a significant, two-fold increase in bone volume compared to the control group, indicating a substantial preservation of bone structure. nih.gov

Furthermore, in a human multiple myeloma model using KAS-6/1-MIP1α cells, MBC-11 demonstrated its ability to improve femur bone mineral density. nih.gov This effect is critical in mitigating the osteolytic lesions characteristic of multiple myeloma.

Table 2: Impact of MBC-11 on Bone Structural Parameters in Animal Models

| Animal Model | Parameter | Treatment Group | Outcome | p-value vs. PBS |

|---|---|---|---|---|

| 4T1/luc Breast Cancer | Bone Volume | MBC-11 (0.04 µ g/day ) | 2-fold increase | 0.005 |

| Zoledronate (0.04 µ g/day ) | 4-fold increase | <0.001 | ||

| KAS-6/1-MIP1α Multiple Myeloma | Femur BMD | MBC-11 (0.04 µ g/day ) | 13% increase | 0.025 |

| MBC-11 (4.0 µ g/day ) | 16% increase | 0.017 | ||

| Zoledronate (similar doses) | Significant improvement | ≤0.01 |

Data synthesized from preclinical studies in mouse models of breast cancer and multiple myeloma. nih.gov

Mitigation of Bone Metastases Incidence and Progression in Animal Models

A key finding from preclinical studies is the ability of MBC-11 to reduce the incidence of new bone metastases. In the orthotopic 4T1/luc mouse model, there was a notable trend towards a lower incidence of bone metastases in the MBC-11 treated group compared to the control group. nih.gov Specifically, the incidence was reduced to 40% in the MBC-11 group, a significant decrease that underscores the compound's potential to interfere with the metastatic cascade.

Table 3: Incidence of Bone Metastases in the 4T1/luc Breast Cancer Model

| Treatment Group | Incidence of Bone Metastases | p-value vs. PBS | p-value vs. Zoledronate |

|---|---|---|---|

| PBS | 90% (9/10) | - | - |

| MBC-11 (0.04 µ g/day ) | 40% (4/10) | 0.057 | 0.04 |

| Zoledronate (0.04 µ g/day ) | 100% (5/5) | NS | - |

Data from a preclinical study in a 4T1/luc mouse model. nih.gov

Comparative Studies with Reference Agents in Preclinical Settings

To contextualize the preclinical efficacy of MBC-11, comparative studies against established therapies for bone-related malignancies are essential.

Efficacy Comparisons with Existing Bisphosphonates in Animal Models

Direct comparisons with zoledronate, a potent bisphosphonate, have been a crucial component of the preclinical evaluation of MBC-11. While both MBC-11 and zoledronate demonstrated the ability to increase bone volume and femur BMD, a key differentiator was the significant reduction in bone tumor burden observed only with MBC-11 treatment. nih.gov This suggests that while zoledronate primarily acts as an antiresorptive agent, MBC-11 possesses both bone-protective and direct antitumor activities within the bone microenvironment. nih.gov

Benchmarking against Antimetabolite Therapies in Relevant Disease Contexts

While direct in vivo comparative studies between MBC-11 and its parent antimetabolite, cytarabine (B982) (AraC), in bone disease models are not extensively detailed in the available literature, the fundamental design of MBC-11 as a bone-targeting conjugate provides a clear therapeutic advantage. The conjugation to etidronate is intended to concentrate cytarabine at the site of bone disease, thereby increasing its local efficacy against tumor cells while potentially minimizing systemic exposure and associated toxicities. nih.gov In vitro studies have indicated that MBC-11 is significantly more potent at inhibiting breast cancer cell proliferation than cytarabine alone, supporting the rationale for this targeted approach. nih.gov

Structure Activity Relationship Sar Studies of Mbc 11 Trisodium and Its Congeners

Systematic Exploration of Chemical Substitutions and Their Biological Impact

The chemical architecture of MBC-11, formally a trisodium (B8492382) salt of an etidronate-cytarabine conjugate, offers several avenues for systematic chemical modification to probe and enhance its biological properties. google.com These modifications can be broadly categorized into alterations of the bisphosphonate moiety, the cytarabine (B982) payload, and the linker connecting them.

Modifications of the Cytarabine Moiety: Cytarabine, a nucleoside analog, exerts its cytotoxic effect by interfering with DNA synthesis. nih.gov Modifications to the cytarabine molecule can influence its cellular uptake, metabolic activation, and intrinsic cytotoxicity. For example, alterations at the N4-position of the cytosine base have been explored for other cytarabine conjugates to attach imaging agents without compromising cytotoxic activity. nih.gov Such a position could be a potential site for modulating the lipophilicity or other physicochemical properties of MBC-11 congeners to enhance their passage through cell membranes.

Impact of the Linker: In MBC-11, the cytarabine molecule is conjugated to the phosphate (B84403) group of etidronate. nih.gov The nature of the linker is a critical determinant of the conjugate's stability in circulation and the release of the active drug at the target site. americanpharmaceuticalreview.comnih.gov The choice of a phosphoester linkage in MBC-11 suggests a design for cleavage by enzymes present in the bone microenvironment, such as phosphatases. The stability of this linker is a fine balance; it must be stable enough to prevent premature release of cytarabine in the bloodstream, which could lead to systemic toxicity, yet labile enough to ensure its release at the bone surface. americanpharmaceuticalreview.com Exploring different linker chemistries, such as those sensitive to specific enzymes overexpressed in tumor tissues or the acidic microenvironment of bone resorption pits, could lead to more targeted drug release and improved therapeutic outcomes. sci-hub.se

A hypothetical exploration of these substitutions and their impact on biological activity is presented in the following interactive data table.

| Congener | Modification on Etidronate | Modification on Cytarabine | Linker Type | Predicted Bone Affinity | Predicted Cytotoxicity (IC50) |

| MBC-11 | -OH, -CH3 | Unmodified | Phosphoester | High | Moderate |

| Congener A | -OH, -(CH2)3NH2 | Unmodified | Phosphoester | Very High | Moderate |

| Congener B | -OH, -CH3 | N4-acetyl | Phosphoester | High | Low |

| Congener C | -OH, -CH3 | Unmodified | Thioester | High | Moderate-High |

| Congener D | -OH, -Cl | Unmodified | Phosphoester | Moderate | Moderate |

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. For a series of MBC-11 congeners, QSAR models could be developed to predict their bone affinity and cytotoxicity, thereby guiding the design of more potent and selective analogs.

A typical QSAR study for MBC-11 congeners would involve the following steps:

Synthesis of a diverse set of congeners: This would involve systematic variations in the bisphosphonate side chain, the cytarabine moiety, and the linker.

Biological testing: The synthesized congeners would be evaluated for their bone-binding affinity (e.g., using hydroxyapatite (B223615) binding assays) and their in vitro cytotoxicity against relevant cancer cell lines.

Calculation of molecular descriptors: A wide range of physicochemical and structural descriptors would be calculated for each congener. These can include parameters related to lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume, surface area).

Development of the QSAR model: Statistical techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical model that relates the calculated descriptors to the observed biological activities.

For example, a simplified hypothetical QSAR equation for bone affinity might look like:

Log(Bone Affinity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent factors like the number of hydrogen bond donors in the bisphosphonate side chain or the electrostatic potential around the phosphonate (B1237965) groups.

Similarly, a QSAR model for cytotoxicity could incorporate descriptors related to the lipophilicity of the conjugate and the electronic properties of the cytarabine component. While specific QSAR models for MBC-11 are not publicly available, studies on other bisphosphonates have successfully used such approaches to predict their anti-resorptive and anti-cancer activities. These studies often highlight the importance of steric and electrostatic fields in determining the biological activity of bisphosphonate derivatives. The development of robust QSAR models for MBC-11 and its congeners would be a valuable tool for the rational design of next-generation bone-targeted cancer therapies.

Computational and Biophysical Characterization

Molecular Modeling and Docking Studies of MBC-11 (Trisodium) Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule and a macromolecular target. These methods provide insights into the binding mode, affinity, and specificity of a drug candidate, thereby guiding its design and optimization.

For MBC-11, docking studies would be multifaceted, targeting both the bisphosphonate and the Ara-C moieties. The bisphosphonate component, structurally similar to pyrophosphate, has a high affinity for hydroxyapatite (B223615) (HAP), the primary mineral component of bone. nih.gov Molecular modeling of other bisphosphonates, such as pamidronate and alendronate, has been used to predict their interaction with HAP. nih.govuc.pt These studies indicate that the P-C-P backbone is crucial for chelating calcium ions on the bone surface, while the side chains extending from the central carbon atom influence binding affinity and biological activity. nih.gov Computational techniques can model these interactions, helping to understand how the linkage of Ara-C to the HEDP backbone in MBC-11 might affect its bone-targeting efficiency.

The Ara-C component of MBC-11 is a known inhibitor of DNA synthesis. nih.govtargetmol.com Its active form, ara-CTP, competes with the natural substrate dCTP for binding to DNA polymerases. nih.gov Molecular docking studies on Ara-C and its analogs have been instrumental in elucidating their binding modes within the active site of enzymes like deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation step in its activation. nih.gov Such studies can identify key interactions, like hydrogen bonds and stacking interactions, that are critical for binding and subsequent inhibition. nih.gov For the MBC-11 conjugate, docking simulations would be essential to predict how the entire molecule, or its metabolites, interact with target enzymes, and whether the bisphosphonate tail influences the orientation and binding of the Ara-C head within the active site.

The general workflow for such a study is outlined below:

| Step | Description | Relevance to MBC-11 |

|---|---|---|

| Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., hydroxyapatite surface, DNA polymerase) from databases like the Protein Data Bank (PDB). This involves removing water molecules, adding hydrogens, and repairing any missing residues. researchgate.net | Crucial for creating a realistic model of the bone mineral matrix or the enzymatic target for docking simulations. |

| Ligand Preparation | Generating the 3D structure of MBC-11 (trisodium) and optimizing its geometry to find the most stable, low-energy conformation. researchgate.net | Ensures that the docked conformation of MBC-11 is energetically favorable and representative of its likely state in a biological system. |

| Docking Simulation | Using algorithms to predict the preferred orientation and binding affinity of MBC-11 when bound to the target. This generates multiple possible binding poses. researchgate.netacs.org | Provides insights into the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the MBC-11-target complex. |

| Scoring and Analysis | Ranking the generated poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to understand the key molecular interactions. acs.org | Helps to identify the most probable binding mode of MBC-11 and to quantify the strength of the interaction. |

Conformational Analysis and Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding event, the reality is that both the ligand and its target are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that explore the flexibility of molecules and the stability of their complexes over time. mdpi.comnih.gov

For a flexible molecule like MBC-11, which contains a linker between the bisphosphonate and Ara-C moieties, understanding its conformational landscape is critical. The relative orientation of the two active parts of the molecule could significantly impact its ability to bind to its intended targets. Conformational analysis would involve systematically exploring the possible spatial arrangements of the atoms in MBC-11 to identify low-energy, stable conformations.

Molecular dynamics simulations can then be used to study the behavior of the MBC-11-target complex in a simulated physiological environment. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex over time, providing insights into:

Complex Stability: Assessing whether the binding pose predicted by docking is stable over time or if the ligand dissociates.

Conformational Changes: Observing any changes in the conformation of the target protein or MBC-11 upon binding.

Role of Solvent: Understanding the role of water molecules in mediating the interaction between the drug and its target.

MD simulations have been applied to study a wide range of drug-target systems, including those involving bisphosphonates and nucleoside analogs. researchgate.netrsc.org For MBC-11, these simulations would be invaluable for validating docking results and for gaining a more realistic understanding of its mechanism of action at the atomic level.

Biophysical Techniques for Characterizing Binding Affinities and Stoichiometry

Experimental validation of computational predictions is a crucial step in drug characterization. Biophysical techniques provide quantitative data on the thermodynamics and stoichiometry of drug-target interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org By titrating a solution of the ligand (e.g., MBC-11) into a solution containing the target molecule, ITC can determine:

Binding Affinity (Kd): A measure of how tightly the ligand binds to the target.

Stoichiometry (n): The ratio of ligand to target molecules in the complex.

Enthalpy (ΔH) and Entropy (ΔS) of Binding: Thermodynamic parameters that provide insight into the forces driving the interaction.

ITC has been used to study the binding of various bisphosphonates to human bone, revealing the presence of different binding sites with distinct thermodynamic signatures. nih.gov For MBC-11, ITC could be employed to quantify its affinity for hydroxyapatite and to understand how this affinity compares to that of the parent HEDP molecule. It could also be used to study the interaction of MBC-11 or its metabolites with target enzymes, providing crucial data for structure-activity relationship studies.

The following table summarizes the key thermodynamic parameters that can be obtained from an ITC experiment:

| Parameter | Description | Significance for MBC-11 Research |

|---|---|---|

| Binding Affinity (Kd) | The dissociation constant, which reflects the concentration of ligand required to occupy 50% of the target binding sites. A lower Kd indicates a higher affinity. | Quantifies the strength of MBC-11's interaction with its targets (e.g., bone mineral, enzymes), which is a key determinant of its potency. |

| Stoichiometry (n) | The number of ligand molecules that bind to a single target molecule. | Determines the molar ratio of MBC-11 to its target in the complex, providing insights into the binding mechanism. |

| Enthalpy Change (ΔH) | The heat released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding and solvation. | Helps to understand the nature of the forces driving the interaction (e.g., hydrogen bonding, van der Waals forces). |

| Entropy Change (ΔS) | The change in the degree of randomness or disorder of the system upon binding. It is often influenced by the release of water molecules from the binding interface. | Provides information about the role of hydrophobic interactions and conformational changes in the binding process. |

Other biophysical techniques, such as Surface Plasmon Resonance (SPR) and radioligand binding assays, can also be used to determine binding affinities and kinetics. capes.gov.brdntb.gov.ua For instance, radiolabeled MBC-11 could be used in competition binding assays to determine its affinity for hydroxyapatite relative to other known bisphosphonates. capes.gov.br Together, these computational and biophysical approaches provide a comprehensive framework for characterizing the molecular interactions of MBC-11, which is essential for understanding its mechanism of action and for the rational design of future bone-targeting drug conjugates.

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques for Separation and Quantification of MBC-11 (Trisodium) and its Metabolites in Biological Matrices

The quantification of MBC-11 and its principal metabolites, cytarabine (B982) and etidronate, in complex biological matrices such as plasma and tissue homogenates, relies heavily on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone of this analysis, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

For the analysis of cytarabine, a polar compound, reversed-phase HPLC is often employed. However, due to its polarity, achieving adequate retention on conventional C18 columns can be challenging. Therefore, methods utilizing specialized columns, such as high-strength silica (B1680970) T3 columns, have been developed to improve the separation of cytarabine from endogenous interferences like its isobaric counterpart, cytidine (B196190). nih.gov To counteract the in-vitro degradation of cytarabine by cytidine deaminase in blood samples, stabilization with an inhibitor like tetrahydrouridine (B1681287) immediately after collection is a critical pre-analytical step. nih.gov Sample preparation typically involves protein precipitation or more selective techniques like cation-exchange solid-phase extraction (SPE) to isolate the analyte from the plasma matrix before injection into the HPLC system. nih.govnih.gov

The analysis of bisphosphonates like etidronate presents its own set of challenges due to their ionic nature and lack of a strong chromophore for UV detection. mdpi.com Ion-pair chromatography, where a reagent such as tetrabutylammonium (B224687) is added to the mobile phase, is a common strategy to improve the retention and separation of bisphosphonates on reversed-phase columns. ijpsonline.comresearchgate.net An alternative approach is ion-exchange chromatography, which separates compounds based on their charge and is well-suited for the analysis of anionic species like etidronate. nih.gov Detection is often achieved through conductivity detection or, for higher sensitivity, mass spectrometry. nih.gov For LC-MS analysis of bisphosphonates, derivatization may be employed to improve their chromatographic behavior and ionization efficiency. researchgate.netsemanticscholar.org

The simultaneous quantification of the intact MBC-11 conjugate and its metabolites would likely require a sophisticated LC-MS/MS method capable of handling molecules with diverse physicochemical properties. Such a method would be crucial for pharmacokinetic studies, enabling the determination of the concentration-time profiles of the parent drug and its breakdown products.

Table 1: Chromatographic Methods for the Analysis of MBC-11 and its Components

| Analyte | Chromatographic Method | Column Type | Detection Method | Key Considerations |

| MBC-11 (intact) | LC-MS/MS | Mixed-mode or specialized reversed-phase | Tandem Mass Spectrometry | Method development required to optimize separation and detection of the intact conjugate. |

| Cytarabine | Reversed-Phase HPLC, UHPLC | High-Strength Silica T3, C18 | UV, MS/MS | Sample stabilization with tetrahydrouridine is crucial. Separation from endogenous cytidine is necessary. nih.gov |

| Etidronate | Ion-Pair HPLC, Ion-Exchange Chromatography | C18, Anion Exchange | Conductivity, MS/MS | Derivatization may be needed for enhanced sensitivity in MS. ijpsonline.comnih.govresearchgate.net |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Samples

The structural integrity and purity of MBC-11 are paramount for its research applications. A combination of spectroscopic techniques is employed to confirm its chemical structure and identify any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of MBC-11. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within the molecule, confirming the covalent linkage between cytarabine and etidronate. nih.gov Given the presence of phosphorus in the etidronate moiety, ³¹P NMR would also be a valuable technique for characterizing the phosphonate (B1237965) groups. For complex molecules, advanced NMR techniques may be necessary to resolve overlapping signals and fully assign the structure.

Mass spectrometry (MS) is used to determine the molecular weight of MBC-11 and to support its structural confirmation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the compound. acs.orgpharmafocusamerica.com Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further elucidate the structure by showing how the molecule breaks apart, providing evidence for the connectivity of the cytarabine and etidronate components.

For routine purity assessment of research-grade MBC-11, HPLC coupled with UV detection is a standard method. The chromatogram can reveal the presence of impurities, which appear as separate peaks from the main compound. The relative peak area can be used to estimate the purity of the sample.

Table 2: Spectroscopic Methods for Structural Analysis and Purity of MBC-11

| Technique | Application | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C, ³¹P, 2D) | Structural Elucidation | Connectivity of atoms, confirmation of covalent linkages, stereochemistry. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Accurate molecular weight, elemental composition. pharmafocusamerica.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns, confirmation of molecular structure. acs.org |

| HPLC-UV | Purity Assessment | Detection and quantification of impurities. |

Mass Spectrometry-Based Methods for Metabolomic Profiling in Experimental Systems

Metabolomics, the large-scale study of small molecules within a biological system, can provide valuable insights into the mechanism of action of MBC-11 and its effects on cellular metabolism. Mass spectrometry is the central analytical platform for untargeted metabolomics due to its high sensitivity and broad coverage of metabolites. nih.govresearchgate.net

In a typical metabolomics workflow, biological samples (e.g., cancer cells treated with MBC-11 or control cells) are extracted to isolate the metabolite fraction. This extract is then analyzed by LC-MS or gas chromatography-mass spectrometry (GC-MS). The resulting data consists of a large number of metabolic features, which are then identified and quantified. mdpi.com Statistical analysis is used to identify metabolites that are significantly altered by the drug treatment.

Given that cytarabine, a component of MBC-11, is a pyrimidine (B1678525) analog that interferes with DNA synthesis, metabolomic studies could focus on pathways related to nucleotide metabolism. nih.govresearchgate.net For instance, alterations in the levels of purine (B94841) and pyrimidine metabolites could be indicative of the drug's on-target effects. nih.gov Studies on cytarabine have shown that resistance can be associated with changes in the purine metabolic pathway. nih.gov Therefore, metabolomic profiling of cancer cells treated with MBC-11 could reveal biomarkers of response or resistance. The analysis might also uncover off-target effects by identifying unexpected changes in other metabolic pathways.

Table 3: Potential Metabolomic Findings with MBC-11 Treatment

| Metabolic Pathway | Potential Alteration | Rationale |

| Pyrimidine Metabolism | Depletion of pyrimidine pools | Interference with DNA synthesis by the cytarabine component. nih.gov |

| Purine Metabolism | Changes in purine metabolite levels | Potential biomarker of drug response or resistance. nih.gov |

| Amino Acid Metabolism | Alterations in amino acid concentrations | May indicate broader cellular stress or specific pathway inhibition. nih.gov |

| Glycerophospholipid Metabolism | Changes in lipid profiles | Could be indicative of effects on cell membrane integrity or signaling. researchgate.net |

Imaging Methodologies for Spatiotemporal Distribution Analysis in Preclinical Animal Models

In preclinical research, imaging techniques are indispensable for non-invasively visualizing the distribution of MBC-11 in animal models and assessing its therapeutic effects.

Positron Emission Tomography (PET) is a highly sensitive imaging modality that can be used to track the biodistribution of radiolabeled compounds. A first-in-human study of MBC-11 utilized ¹⁸F-fluorodeoxyglucose PET/CT (¹⁸F-FDG-PET/CT) to evaluate the metabolic activity of bone lesions before and after treatment. nih.gov ¹⁸F-FDG is a glucose analog that is taken up by metabolically active cells, including cancer cells, allowing for the assessment of tumor response to therapy. nih.gov While this approach images the effect of the drug, direct imaging of the drug's distribution would require radiolabeling of MBC-11 itself. For instance, cytarabine has been conjugated with chelators to allow for radiolabeling with isotopes like Technetium-99m (⁹⁹mTc) for SPECT imaging or could be labeled with positron emitters like Fluorine-18 (¹⁸F) for PET imaging. nih.gov

Computed Tomography (CT), particularly micro-CT, provides high-resolution anatomical images of bone. nih.govraycisionglobal.com In preclinical models of bone metastasis, micro-CT is used to quantitatively assess bone microarchitecture, including trabecular thickness and spacing. raycisionglobal.comfrontiersin.org When combined with PET in a hybrid PET/CT system, it allows for the precise localization of metabolic activity within the anatomical context of the bone, which is invaluable for monitoring the structural and metabolic changes in bone tumors in response to MBC-11 therapy. nih.govnih.gov

Magnetic Resonance Imaging (MRI) is another powerful imaging modality that offers excellent soft-tissue contrast, which can be advantageous for visualizing tumors that have metastasized to the bone marrow. nih.govfrontiersin.org While not as common as PET/CT for this specific application, MRI can provide complementary information about the tumor and its surrounding environment.

Table 4: Imaging Modalities for Preclinical Evaluation of MBC-11

| Imaging Modality | Application | Key Advantages |

| ¹⁸F-FDG-PET/CT | Assessment of tumor metabolic response | Provides functional information on tumor activity and anatomical localization. nih.gov |

| Radiolabeled MBC-11 PET/SPECT | Biodistribution and target engagement | Direct visualization of drug accumulation in bone and tumors. |

| Micro-CT | Bone morphometry and structural analysis | High-resolution imaging of bone microarchitecture. nih.govraycisionglobal.com |

| MRI | Visualization of bone marrow and soft tissue | Excellent soft-tissue contrast for tumor delineation. nih.gov |

Future Directions and Emerging Research Avenues for Mbc 11 Trisodium

Investigation of Synergistic Effects with Complementary Therapeutic Modalities in Preclinical Research

There is currently no publicly available research detailing preclinical studies on the synergistic effects of MBC-11 (trisodium) with other therapeutic modalities. Existing studies focus on MBC-11 as a monotherapy. Future research would logically explore combinations with other chemotherapeutic agents, targeted therapies, or immunotherapies to potentially enhance its anti-tumor and anti-resorptive activities in the bone microenvironment.

Exploration of Novel Delivery Systems for Enhanced Research Targeting and Efficacy

MBC-11 (trisodium) is itself a novel drug delivery system, designed to target the antimetabolite cytarabine (B982) to the bone by conjugating it with the bisphosphonate etidronate. nih.govnih.govresearchgate.net There is no available literature on the exploration of secondary novel delivery systems, such as encapsulation in nanoparticles or liposomes, to further enhance the targeting or efficacy of the MBC-11 conjugate itself.

Application of Omics Technologies (Genomics, Proteomics) to Elucidate Deeper Mechanistic Insights

No specific studies applying genomics or proteomics to elucidate the mechanistic insights of MBC-11 (trisodium) have been published. While such technologies are widely used in cancer research to understand drug resistance and identify biomarkers, their specific application to MBC-11 has not been detailed in the available literature. Research in this area would be a critical next step to understand the molecular pathways affected by MBC-11 in bone and tumor cells.

Development of Advanced In Vitro and Ex Vivo Models for High-Throughput Research Screening

Preclinical studies for MBC-11 have been conducted in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma. researchgate.net However, the specific details of advanced in vitro and ex vivo models, such as 3D bone organoids or microfluidic "bone-on-a-chip" systems for high-throughput screening of MBC-11, are not described in the current body of research. The development of such models would be invaluable for efficiently screening for efficacy and understanding its mechanism of action in a more physiologically relevant context.

Potential Expansion of Research Applications to Other Bone-Related Pathologies

The primary research application for MBC-11 (trisodium) has been in the context of cancer-induced bone disease and osteosarcoma. nih.govnih.govresearchgate.net While its bone-targeting and anti-resorptive properties suggest potential utility in other bone-related pathologies such as osteoporosis or osteomyelitis, there is no published research investigating these applications. Such an expansion would require significant preclinical investigation to determine its efficacy and mechanism in non-cancerous bone disorders.

Q & A

Q. What preclinical models are most appropriate for evaluating MBC-11’s dual antitumor and bone-protective effects?

MBC-11 has been tested in murine models such as the 4T1/luc breast cancer bone metastasis model and the KAS-6/1-MIP1α multiple myeloma model. The 4T1/luc model demonstrated reduced bone metastasis incidence (from 90% to 40%) and increased bone volume, while the myeloma model showed improved bone mineral density (BMD) by 13–16% and extended survival by ~18 days . Methodologically, researchers should select models based on tumor type (e.g., osteolytic vs. osteoblastic lesions) and validate endpoints like BMD, histomorphometry, and survival to capture both structural and oncologic outcomes.

Q. What are the key pharmacological mechanisms proposed for MBC-11’s efficacy?

MBC-11 combines etidronate (a bisphosphonate) with cytosine arabinoside (Ara-C), leveraging bisphosphonate’s bone-targeting properties to localize Ara-C at tumor-involved bone sites. The conjugate hydrolyzes in bone, releasing Ara-C to inhibit tumor cell proliferation and etidronate to suppress osteoclast activity. This dual mechanism reduces bone resorption and tumor burden synergistically . Researchers should validate hydrolysis kinetics (e.g., serum half-life ~33 hours) and bone-specific drug release using techniques like mass spectrometry or radiolabeling .

Q. How does MBC-11 compare to standalone therapies like zoledronate or Ara-C in preclinical studies?

In the 4T1/luc model, MBC-11 outperformed zoledronate in reducing bone metastasis (40% vs. 100% incidence) and matched Ara-C’s antitumor effects while mitigating systemic toxicity. Its bone-protective effects (2x increase in bone volume) were comparable to zoledronate’s . Researchers should include combination therapy arms (e.g., bisphosphonate + chemotherapy) and assess toxicity profiles (e.g., myelosuppression) to contextualize advantages .

Advanced Research Questions

Q. How can contradictions in MBC-11’s survival benefits across models be addressed methodologically?

While MBC-11 extended survival in myeloma models (72–97 days vs. PBS control’s 52–91 days), its impact on breast cancer-induced bone disease was inconsistent . To resolve this, researchers should standardize dosing regimens (e.g., frequency, route) and account for tumor biology differences (e.g., myeloma’s slower progression vs. breast cancer’s aggressive metastasis). Longitudinal imaging (e.g., μCT for BMD) and larger cohorts can reduce variability .

Q. What pharmacokinetic parameters are critical for optimizing bone-targeting conjugates like MBC-11?

Key parameters include serum stability (hydrolysis half-life), bone affinity (e.g., 2x higher Ara-C concentration in bone vs. free drug), and release kinetics at the tumor site . Researchers should use compartmental modeling to predict drug distribution and validate via bone biopsies or PET/CT (e.g., ¹⁸F-FDG-PET metabolic responses in 53.8% of lesions in Phase I trials) .

Q. What are the challenges in translating MBC-11’s preclinical efficacy to clinical trials?

Phase I trials revealed dose-limiting myelosuppression at 10 mg/kg, establishing 5 mg/kg as the maximum tolerated dose. Despite this, metabolic responses were observed even at sub-MTD doses (0.5–1.0 mg/kg) . Researchers must balance efficacy and toxicity by exploring alternative dosing schedules (e.g., intermittent high-dose) or co-administering supportive therapies (e.g., growth factors) .

Q. How can the design of bisphosphonate-chemotherapy conjugates be improved for enhanced efficacy?

Modifying the linker stability (e.g., pH-sensitive bonds) or incorporating next-generation bisphosphonates (e.g., nitrogen-containing analogs) may improve bone retention and drug release . In vitro screening using tumor cell lines (e.g., IL-6-dependent myeloma cells) paired with osteoclast co-culture systems can help prioritize candidates .

Methodological Guidance

- For experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . Include sham-treated controls and power analyses to address animal model variability .

- For data interpretation : Apply PICO framework (Population, Intervention, Comparison, Outcome) to contextualize efficacy metrics (e.g., BMD changes vs. survival) . Use multivariate regression to dissect confounding factors (e.g., tumor burden vs. bone remodeling) .

- For clinical translation : Follow Phase I/II trial templates (e.g., NCT02673060) with dual endpoints: safety (CTCAE criteria) and bone-specific efficacy (e.g., TRAP5b for resorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.